Benzhydryl penicillin V sulfoxide, (S)-

Cephalosporin synthesis Morin rearrangement Stereospecificity

Benzhydryl penicillin V sulfoxide, (S)- (CAS 37591-67-6) is a chiral β-lactam intermediate belonging to the penicillin sulfoxide ester class. Its molecular formula is C₂₉H₂₈N₂O₆S with a molecular weight of 532.6 g/mol, typically supplied at ≥95% purity.

Molecular Formula C29H28N2O6S
Molecular Weight 532.6 g/mol
CAS No. 37591-67-6
Cat. No. B8371869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydryl penicillin V sulfoxide, (S)-
CAS37591-67-6
Molecular FormulaC29H28N2O6S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C
InChIInChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38-/m1/s1
InChIKeyLCRVLXSXMGVJHV-RNSLDFKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzhydryl Penicillin V Sulfoxide, (S)- (CAS 37591-67-6): Chiral Intermediate for Cephalosporin Synthesis


Benzhydryl penicillin V sulfoxide, (S)- (CAS 37591-67-6) is a chiral β-lactam intermediate belonging to the penicillin sulfoxide ester class. Its molecular formula is C₂₉H₂₈N₂O₆S with a molecular weight of 532.6 g/mol, typically supplied at ≥95% purity [1]. The compound incorporates three defining structural features: the phenoxymethyl (penicillin V) side chain at the 6-position, oxidation at the thiazolidine sulfur to the (S)-sulfoxide, and carboxyl protection as the diphenylmethyl (benzhydryl) ester [2]. It serves as a critical precursor in the Morin rearrangement—the acid-catalyzed ring expansion that converts the penam (5-membered thiazolidine) nucleus into the cephem (6-membered dihydrothiazine) nucleus characteristic of cephalosporin antibiotics [3]. The (S)-sulfoxide configuration is not incidental but mechanistically mandatory for this transformation [4].

Why Benzhydryl Penicillin V Sulfoxide, (S)- Cannot Be Replaced by Generic Penicillin Sulfoxide Analogs


Penicillin sulfoxide esters cannot be interchanged generically because the Morin rearrangement—the sole industrially relevant route from penicillin to deacetoxycephalosporin nuclei—exhibits absolute stereochemical dependence on the (S)-sulfoxide configuration [1]. DFT calculations at the m062x/6-311++G(d,p) level confirm that only the (S)-sulfoxide isomer provides the necessary intramolecular hydrogen bond between the side-chain amide proton (-CONH-) and the sulfinyl oxygen (-SO) that stabilizes the ring-opened sulfenic acid intermediate; the (R)-sulfoxide cannot form this key interaction and fails to yield cephalosporin products [2]. Furthermore, the benzhydryl ester is not merely one of many interchangeable carboxyl protecting groups: its acid-lability profile is tuned for the acidic conditions of the Morin rearrangement (~80–175 °C in the presence of acid catalysts), while alternatives such as p-nitrobenzyl or benzyl esters require different deprotection conditions, altering the overall synthetic efficiency and product profile [3]. Substituting the penicillin V (phenoxymethyl) side chain for penicillin G (phenylacetyl) changes both the ring-expansion substrate reactivity and the downstream deacylation strategy [4].

Quantitative Differentiation Evidence: Benzhydryl Penicillin V Sulfoxide, (S)- vs. In-Class Alternatives


Absolute Stereochemical Requirement: Only (S)-Sulfoxide Isomer Enables Morin Rearrangement to Cephalosporins

The Morin rearrangement—the cornerstone reaction for converting penicillin sulfoxides to deacetoxycephalosporin nuclei—is absolutely stereospecific for the (S)-sulfoxide configuration. DFT calculations (m062x/6-311++G(d,p) level) demonstrate that only penicillin (S)-sulfoxide can undergo the requisite ring-opening to the sulfenic acid intermediate; the (R)-sulfoxide isomer cannot proceed through the key S0 → TS2 → IN1 reaction channel and therefore fails to yield cephalosporin products [1]. This theoretical prediction is corroborated by decades of experimental practice: the (S)-sulfoxide has been the exclusive substrate in all successful Morin rearrangement processes for commercial cephalosporin production [2]. The (R)-sulfoxide (CAS 10209-09-3), while commercially available, is structurally incapable of serving as a cephalosporin precursor via this pathway.

Cephalosporin synthesis Morin rearrangement Stereospecificity

Intramolecular Hydrogen Bonding: Thermodynamic Stabilization Unique to (S)-Sulfoxide Drives Reactivity

X-ray crystallographic analysis of benzhydryl penicillin V sulfoxide monohydrate reveals that the (S)-sulfoxide adopts a conformation in which the acetamido N9 forms a three-centered intramolecular hydrogen bond with sulfoxide O1 (distance: 2.839(4) Å) and phenoxy O13 (distance: 2.554(4) Å) [1]. This hydrogen bonding network is stereochemically possible only in the (S)-sulfoxide and is absent in the (R)-sulfoxide. The review by Sammes (1976) established that this intramolecular hydrogen bond is the decisive structural factor stabilizing the (S)-sulfoxide, making it the thermodynamically most stable isomer and pre-organizing the molecule for the ring-opening step of the Morin rearrangement [2]. DFT calculations further confirm that the NH···O=S interaction is the structural determinant for sulfenic acid formation [3].

Intramolecular hydrogen bonding Sulfoxide stereochemistry Conformational stabilization

Crystal Packing Architecture: (S)- vs. (R)-Sulfoxide Exhibit Distinct Solid-State Structures Affecting Processability

A systematic crystallographic investigation (Zhou et al., 2021, CrystEngComm) comparing the solid-state structures of penicillin sulfide, (S)-sulfoxide, and (R)-sulfoxide derivatives demonstrated fundamentally different crystal packing architectures arising from sulfoxide chirality . The (S)-sulfoxide adopts a double-helix packing arrangement, while the (R)-sulfoxide crystallizes in a herringbone fashion [1]. These distinct crystal forms directly impact bulk physical properties relevant to procurement and handling: different crystal habits can influence dissolution rates, filtration characteristics during synthesis, and long-term storage stability. The crystal structure of penicillin V benzhydryl ester (S)-sulfoxide monohydrate (CCDC refcode: TICPEA) independently confirmed the (S)-configuration of the penam moiety in the open conformation [2].

Crystal engineering Chiral sulfoxide Solid-state characterization

Benzhydryl Ester Protecting Group: Orthogonal Deprotection Strategy vs. p-Nitrobenzyl and Benzyl Esters

The benzhydryl (diphenylmethyl) ester is a widely used carboxyl-protecting group in β-lactam chemistry due to its acid lability and compatibility with the Morin rearrangement conditions [1]. In the patent describing improved penicillin sulfoxide rearrangement processes (US 3,953,440), benzhydryl esters are explicitly listed alongside p-nitrobenzyl, 2,2,2-trichloroethyl, and other esters as suitable protecting groups, with yield enhancements of 5–10% over prior art processes achieved through optimized acid catalyst and solvent selection [2]. The benzhydryl ester is cleaved under mild acidic conditions (e.g., trifluoroacetic acid or formic acid), whereas the p-nitrobenzyl ester requires reductive cleavage (Zn/HCl or catalytic hydrogenation) and the 2,2,2-trichloroethyl ester requires zinc in acetic acid. This orthogonality allows benzhydryl-protected intermediates to be carried through acid-catalyzed transformations without premature deprotection [3]. The synthesis of cefroxadine specifically utilizes phenoxymethylpenicillin sulfoxide benzhydryl ester as the starting material, highlighting the established role of this protecting group in commercial cephalosporin routes [4].

Carboxyl protecting group Benzhydryl ester Orthogonal deprotection

Validated HPLC Analytical Methodology for Penicillin V Sulfoxide Quality Control

A validated reversed-phase HPLC method for the determination of penicillin V sulfoxide has been published, enabling quantitative quality control of sulfoxide intermediates including the benzhydryl ester derivatives [1]. The method employs a Hypersil ODS-2 column (150 mm × 4.6 mm i.d., 5 μm) with a phosphate buffer (pH 5.8)–acetonitrile (80:20 v/v) mobile phase at 1.0 mL/min flow rate and UV detection at 268 nm [2]. Critically, the method also permits qualitative detection of the penicillin V sulfone (over-oxidation byproduct), providing simultaneous purity and impurity profiling [3]. This analytical capability is essential for verifying the identity and purity of the (S)-sulfoxide in procurement, particularly to confirm the absence of the (R)-sulfoxide epimer or the sulfone contaminant [4].

HPLC analysis Quality control Penicillin V sulfoxide

Procurement-Guiding Application Scenarios for Benzhydryl Penicillin V Sulfoxide, (S)- (CAS 37591-67-6)


Synthesis of Deacetoxycephalosporin Intermediates (e.g., 7-ADCA Derivatives) via Morin Rearrangement

This is the primary and most rigorously validated application. The compound serves as the penam substrate for acid-catalyzed ring expansion to yield deacetoxycephalosporin esters, which are subsequently deprotected and N-deacylated to produce 7-aminodeacetoxycephalosporanic acid (7-ADCA) derivatives [1]. The process operates at 80–175 °C in solvents such as 1,1,2-trichloroethane or xylene with acid catalysts (p-toluenesulfonic acid, phosphonate amine salts, or P(III)-amide complexes), delivering deacetoxycephalosporin esters in yields of 72–75% under optimized conditions [2]. 7-ADCA derivatives are the key nuclei for manufacturing oral cephalosporin antibiotics including cephalexin, cephradine, and cefadroxil [3].

Synthesis of 3-Exomethylenecepham Intermediates for Cefaclor Production

Penicillin V sulfoxide esters (including the benzhydryl ester) are converted via sulfinyl chloride intermediates to 3-exomethylenecepham sulfoxide esters, which are critical intermediates in the synthesis of cefaclor—an important second-generation oral cephalosporin [1]. The benzhydryl ester variant may offer advantages in this route by enabling milder final deprotection conditions compared to the more commonly used p-nitrobenzyl ester, which requires zinc-mediated reductive cleavage that may be incompatible with certain sensitive functionalities introduced during downstream modifications [2].

Synthesis of Cefroxadine and Related 3-Alkoxy Cephalosporins via Thiol-Mediated Fragmentation

Phenoxymethylpenicillin sulfoxide benzhydryl ester has been explicitly used as the starting material for the synthesis of cefroxadine (Oraspor, Cefthan-DS), a first-generation cephalosporin structurally related to cephalexin [1]. The synthetic route involves fragmentation with benzothiazole-2-thiol, enol methylation with diazomethane, and ring closure with 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU), demonstrating that the benzhydryl ester is compatible with this multi-step sequence [2].

Chiral Chromatographic Method Development and Reference Standard for Sulfoxide Epimer Resolution

Given the absolute stereochemical requirement for the (S)-sulfoxide in the Morin rearrangement, the compound serves as an essential reference standard for developing and validating chiral HPLC methods capable of resolving (S)- and (R)-sulfoxide epimers [1]. Analytical laboratories supporting cephalosporin production facilities require authenticated (S)-sulfoxide reference material to establish system suitability, determine limits of detection for the (R)-epimer contaminant, and validate batch-to-batch purity assessments [2]. The published reversed-phase HPLC method at 268 nm provides a starting point for method adaptation to chiral stationary phases [3].

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